N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide, also known as CTB-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CTB-001 belongs to the class of pyrazole carboxamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Scientific Research Applications
Anti-Inflammatory Activity
This compound has been evaluated for its anti-inflammatory activity . The anti-inflammatory activity of such compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory activities .
Analgesic Activity
The compound has also been evaluated for its analgesic (pain-relieving) properties . This is particularly important in the development of new drugs for pain management .
Ulcerogenic Activity
The compound has been studied for its ulcerogenic activity . This refers to its potential to cause ulcers in the gastrointestinal tract. The results suggest that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .
Lipid Peroxidation Activities
The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This process is involved in several diseases, including atherosclerosis and cancer .
Inhibition of Cyclooxygenase Pathways
The compound has been studied for its ability to inhibit cyclo-oxygenase pathways . These pathways are involved in the production of prostaglandins, which play a key role in inflammation and pain .
Quorum-Sensing Inhibitors
In the LasB system, compounds similar to this have shown promising quorum-sensing inhibitors . Quorum sensing is a system of stimulus and response correlated to population density, which is widely used in the field of microbiology .
Mechanism of Action
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide interacts with its targets, the cyclo-oxygenase enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins is catalyzed by the cyclo-oxygenase pathway .
Pharmacokinetics
The compound’s anti-inflammatory and analgesic activities suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-8(2)20-12(6-9(3)19-20)14(21)18-15-17-11-5-4-10(16)7-13(11)22-15/h4-8H,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVSRTLRWGMHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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